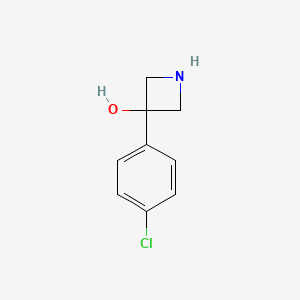

3-(4-Chlorophenyl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Chlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10ClNO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)azetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could yield a variety of functionalized azetidines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-(4-Chlorophenyl)azetidin-3-ol serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its azetidine ring structure allows for various chemical modifications, facilitating the development of new derivatives with potentially enhanced properties.

Reactions and Derivatives

The compound can undergo several reactions:

- Oxidation : Produces 3-(4-chlorobenzyl)azetidin-3-one.

- Reduction : Forms 3-(4-chlorobenzyl)azetidine.

- Substitution : Leads to the synthesis of 3-(4-substituted benzyl)azetidin-3-ol derivatives.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, although specific mechanisms of action remain to be fully elucidated .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of multiple cancer cell lines, including breast and leukemia cells. For instance, compounds derived from this azetidine have shown cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics .

Medical Applications

Drug Development

Given its biological activity, this compound is being explored for its potential in drug development. It has been associated with therapeutic effects in treating conditions such as schizophrenia, anxiety disorders, and various cancers. The compound's ability to interact with specific molecular targets suggests it could lead to novel therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Bromophenyl)azetidin-3-ol

- 3-(4-Fluorophenyl)azetidin-3-ol

- 3-(4-Methylphenyl)azetidin-3-ol

Uniqueness

3-(4-Chlorophenyl)azetidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.

Biological Activity

3-(4-Chlorophenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidine derivative has been investigated for various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The following sections provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

This compound is characterized by the presence of a 4-chlorophenyl group attached to the azetidine ring. Its structural formula can be represented as follows:

The compound can undergo various chemical transformations, including oxidation and reduction, which may influence its biological activity. For instance, it can be oxidized to form ketones or aldehydes, which may exhibit different pharmacological effects.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic outcomes. The azetidine ring may play a crucial role in binding to these targets.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds, including this compound, exhibit promising antimicrobial properties. In a study evaluating various azetidine derivatives, compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine on the phenyl ring was found to enhance antibacterial potency .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| 4-Chloro-3-methylazetidin-2-one | Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The anticancer potential of azetidine derivatives has been well documented. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation and induction of apoptosis in various human cancer cell lines. Specifically, studies have reported that azetidinone derivatives exhibit significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| PC-3 | 20 | |

| 4-Fluoroazetidinone | MDA-MB-231 | 10 |

Antiviral Activity

In addition to its antibacterial and anticancer properties, recent studies have explored the antiviral potential of azetidine derivatives. Notably, compounds containing the azetidine structure have shown activity against a range of viruses. For example, certain derivatives were evaluated for their efficacy against human coronaviruses and influenza viruses, demonstrating moderate inhibitory activity .

Table 3: Antiviral Activity Against Viruses

| Compound | Virus | EC50 (µM) |

|---|---|---|

| This compound | Human coronavirus (229E) | 45 |

| Influenza A (H1N1) | 12 |

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

- Anticancer Efficacy : A study conducted by Fuselier et al. demonstrated that azetidinone derivatives could inhibit the proliferation of breast cancer cells at nanomolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Evaluation : Research by Patel et al. showed that modifications on the phenyl ring significantly influenced the antimicrobial profile of azetidine derivatives, with certain substitutions leading to enhanced activity against resistant bacterial strains .

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)azetidin-3-ol |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 |

InChI Key |

BARYTINEZPGMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.